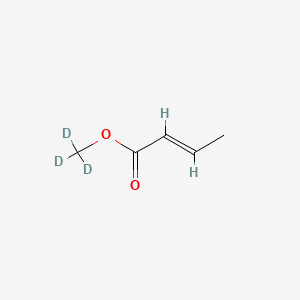
Trideuteriomethyl (E)-but-2-enoate
Übersicht
Beschreibung
Trideuteriomethyl (E)-but-2-enoate, commonly referred to as TDMBE, is a synthetic compound with potential applications in the fields of biochemistry, physiology, and medicine. TDMBE is a functionalized alkyne that belongs to the family of acyclic enoates, which are compounds that contain a conjugated double bond system with a carboxyl group. TDMBE has been studied extensively by scientists in order to better understand its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Isotope Tracing in Chemical Reactions
Trideuteriomethyl (E)-but-2-enoate has been utilized in isotope tracing studies to understand chemical reaction mechanisms. For example, Askani et al. (1984) used trideuteriomethyl-semibullvalenes to study Cope rearrangements, providing insights into the behavior of the trideuteriomethyl group in such systems (Askani et al., 1984).
Organocatalysis in Synthesis
Trideuteriomethyl (E)-but-2-enoate derivatives play a role in organocatalytic reactions. Geng et al. (2014) discussed its use in the synthesis of tricyclic chroman derivatives, highlighting its role in tandem oxo-Michael-IED/HDA and oxo-Michael-IED/HDA-Michael-Aldol condensation transformations (Geng et al., 2014).
Synthesis of Aromatic Compounds
This compound has been applied in the synthesis of various aromatic compounds. For example, Thibonnet et al. (1996) used tributylstannyl 4-tributylstannylbut-3-enoate for the synthesis of aryl iodolactones, demonstrating the utility of trideuteriomethyl (E)-but-2-enoate in the transfer of a but-3-enoic acid synthon (Thibonnet et al., 1996).
Studies on Stereoselectivity and Conjugate Additions
Pinto et al. (2002) explored the conjugate addition of nitromethane to enoates derived from D-mannitol and L-tartaric acid, wherein trideuteriomethyl (E)-but-2-enoate played a critical role in determining selectivity and the formation of gamma-butyrolactones (Pinto et al., 2002).
Deuterium Isotope Effects in Reactivity Studies
Stang et al. (1974) investigated deuterium isotope effects in the solvolysis of derivatives of trideuteriomethyl (E)-but-2-enoate, offering valuable data on kinetic and product deuterium isotope effects (Stang et al., 1974).
Synthesis of Functionalized Compounds
The compound has been instrumental in the stereospecific synthesis of functional alkenylsilanes and other complex molecules, as demonstrated by Lunot et al. (2000) in their research on silastannation of but-3-ynoic acid (Lunot et al., 2000).
Eigenschaften
IUPAC Name |
trideuteriomethyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVUJPXSBQTRZ-MPEUKODPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Crotonic Acid Methyl-d3 Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
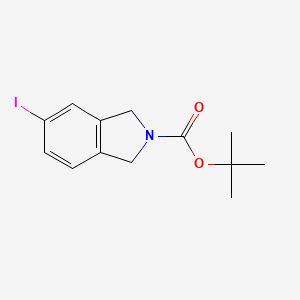
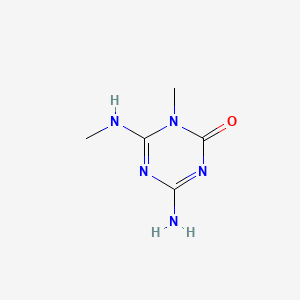
![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)
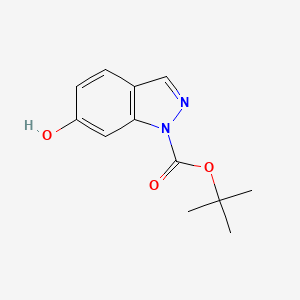
![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)
![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)
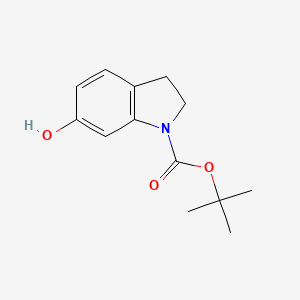

![Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592343.png)
![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)